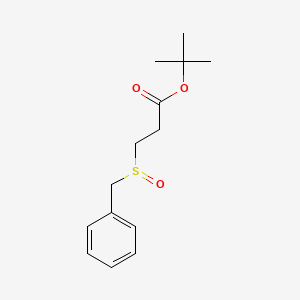![molecular formula C16H21N3O3 B12632210 N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea CAS No. 919349-81-8](/img/structure/B12632210.png)
N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group attached to one nitrogen atom and a 3-nitrophenyl group attached to the other nitrogen atom through a prop-2-en-1-yl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can be achieved through a multi-step process:
Formation of the Prop-2-en-1-yl Intermediate: The initial step involves the preparation of the prop-2-en-1-yl intermediate. This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the corresponding nitrostyrene.
Cyclohexylamine Addition: The nitrostyrene intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the desired urea compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products
Reduction: N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexylamine, 3-nitroprop-2-en-1-amine, carbon dioxide.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and prop-2-en-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N’-[2-(4-nitrophenyl)prop-2-en-1-yl]urea: Similar structure but with the nitro group in the para position.
N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea: Reduction product of the nitro compound.
N-Cyclohexyl-N’-[2-(3-methoxyphenyl)prop-2-en-1-yl]urea: Methoxy derivative with different electronic properties.
Uniqueness
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is unique due to the presence of the nitro group in the meta position, which influences its reactivity and biological activity. The combination of the cyclohexyl and prop-2-en-1-yl groups also imparts distinct physicochemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
919349-81-8 |
|---|---|
Fórmula molecular |
C16H21N3O3 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[2-(3-nitrophenyl)prop-2-enyl]urea |
InChI |
InChI=1S/C16H21N3O3/c1-12(13-6-5-9-15(10-13)19(21)22)11-17-16(20)18-14-7-3-2-4-8-14/h5-6,9-10,14H,1-4,7-8,11H2,(H2,17,18,20) |
Clave InChI |
JJDVVVZBXOIAQF-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)NC1CCCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
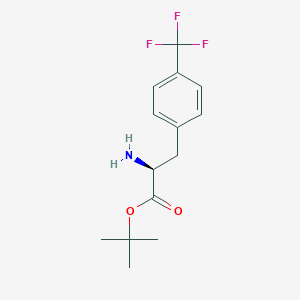
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
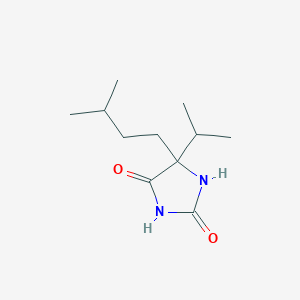
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)

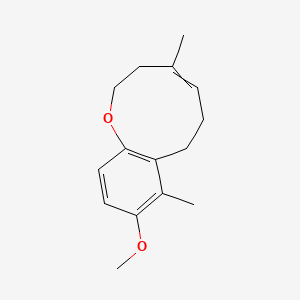
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
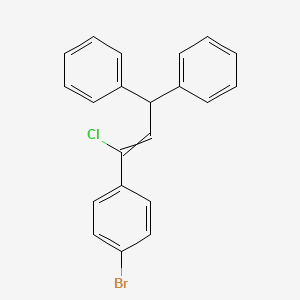
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)
